Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
Description
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a pyridazinone derivative characterized by a 1-methyl-substituted pyridazinone core linked to an acetate group at position 3, with the carboxylic acid hydrogen replaced by a potassium ion. Its molecular formula is C₇H₇KN₂O₃ (derived from the acid form, C₇H₈N₂O₃ ). This compound is typically stored at low temperatures (-20°C) to ensure stability, and its synthesis likely involves neutralization of the parent acid with potassium hydroxide.
Pyridazinone derivatives are of interest due to their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties. The potassium salt’s ionic nature enhances water solubility, making it suitable for pharmaceutical formulations requiring aqueous compatibility.
Properties
Molecular Formula |
C7H7KN2O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
BEWAWBLBBPZHHM-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Intermediates and Cyclization
Step 1: Formation of 2-Benzyl-6-hydroxypyridazin-3(2H)-one
- Reaction Conditions: Benzylhydrazine reacts with maleic anhydride in aqueous hydrochloric acid at elevated temperatures (110–120°C).
- Outcome: Formation of 2-benzyl-6-hydroxypyridazin-3(2H)-one, which is a key intermediate.
Step 2: Conversion to 2-Benzyl-6-oxo-pyridazin-3(2H)-one
- Method: Oxidation of the hydroxyl group to the keto form, often using oxidizing agents such as potassium permanganate or other mild oxidants.
- Significance: The keto form is more reactive for subsequent substitution reactions.
Step 3: Alkylation at the Oxygen or Nitrogen
- Reaction: The ketonic pyridazinone reacts with alkyl halides or acyl halides in the presence of bases like potassium carbonate or sodium hydride.
- Outcome: Formation of various derivatives, including the acetate ester.
Formation of the Acetate Derivative
Step 4: Esterification to Form the Acetate
- Method: The keto pyridazinone reacts with acetic anhydride or acetyl chloride under basic or neutral conditions to form the acetate ester.
- Conditions: Typically performed in anhydrous solvents such as acetone or pyridine at room temperature or gentle heating.
Step 5: Conversion to Potassium Salt
- Method: The acetate ester is treated with potassium hydroxide (KOH) in aqueous or alcoholic media, leading to the formation of the potassium salt of the acetate derivative.
- Reaction Conditions: Stirring at room temperature or mild heating to ensure complete salt formation.
Alternative Synthetic Routes
A. Reaction of Hydrazides with Alkylating Agents
- Hydrazide derivatives obtained from the initial cyclization can be alkylated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases, yielding the methylated pyridazinone.
B. Use of Thionation and Heterocyclization
- Thionation of the keto group using phosphorus pentasulfide (P4S10) or Lawesson's reagent can lead to thioxo derivatives, which upon heterocyclization with suitable reagents can yield the desired acetate derivatives.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Main Product | Remarks |
|---|---|---|---|---|---|
| Hydrazide cyclization | Benzylhydrazine + Maleic anhydride | HCl, heat | 110–120°C | 2-Benzyl-6-hydroxypyridazin-3(2H)-one | Forms pyridazinone core |
| Oxidation | 2-Benzyl-6-hydroxypyridazin-3(2H)-one | Oxidants (e.g., KMnO4) | Mild heating | 2-Benzyl-6-oxo-pyridazin-3(2H)-one | Keto form for further derivatization |
| Esterification | 2-Benzyl-6-oxo-pyridazin-3(2H)-one | Acetic anhydride or acetyl chloride | Room temp or gentle heat | Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate | Final ester derivative |
| Salt formation | Ester + KOH | Aqueous or alcoholic | Room temp | Potassium salt of the ester | Enhances solubility and stability |
Notes on Reaction Conditions and Purification
- Solvent Choice: Acetone, dimethylformamide (DMF), or pyridine are common solvents for alkylation and esterification steps.
- Temperature Control: Reactions are typically performed at low temperatures (0–5°C) during alkylation to prevent side reactions.
- Purification: Products are purified via recrystallization from suitable solvents such as ethanol, water, or acetone, and characterized by IR, NMR, and melting point analysis.
Research Findings and Validation
- The synthesis pathways are supported by multiple research articles, notably those involving heterocyclization and functionalization of pyridazinone derivatives.
- The reaction mechanisms involve nucleophilic attack on electrophilic centers (e.g., acyl halides, alkyl halides) and subsequent cyclization or esterification.
- The formation of potassium salts enhances the compound’s stability and facilitates further chemical modifications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate and analogous compounds:
Key Observations:
Functional Groups : The potassium salt’s ionic nature contrasts with ester or acid derivatives, significantly altering solubility and reactivity. Esters (e.g., 1710293-30-3) are more lipophilic, favoring organic media, while the potassium salt is ideal for aqueous systems .
Biological Implications : Substituent positions influence binding to biological targets. For example, 1-methyl substitution may enhance stability against metabolic degradation compared to 5-methyl analogs .
Biological Activity
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a potassium salt derived from the pyridazine family, exhibiting notable biological activities that have garnered attention in medicinal chemistry and agriculture. This article explores its synthesis, biological activity, potential applications, and ongoing research.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. The synthesis involves the neutralization of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction typically occurs under the following conditions:
| Parameter | Details |
|---|---|
| Temperature | 25°C to 70°C |
| Solvent | Water or water-alcohol mixture |
| Reaction Time | Several hours |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. The mechanisms underlying these effects are still being elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It could interact with key proteins that regulate cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound has the potential to inhibit the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been explored using standard antimicrobial assays.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific pathways involved in this process are currently under investigation, with a focus on its binding affinity to cancer-related receptors.
Comparative Analysis with Similar Compounds
To understand its unique properties, this compound can be compared with other pyridazine derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-benzyl-6-oxo-1,6-dihydropyridazin-3-one | Contains a benzyl substituent | Different biological activity profiles |
| 5-(4-methylpyridazinyl)-2-thiophenecarboxamide | Incorporates thiophene moiety | Enhanced solubility and bioavailability |
| 4-(substituted phenyl)-pyridazinones | Varies by phenyl substitution | Altered pharmacokinetics and bioactivity |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against common bacterial strains using disc diffusion methods.
- Cancer Cell Apoptosis : Research indicated that treatment with this compound resulted in significant cell death in A431 and Jurkat cell lines, suggesting its role as a potential anticancer agent.
Future Directions
Ongoing research aims to further elucidate the mechanisms of action of this compound. Investigations are focusing on:
- Identifying specific molecular targets.
- Understanding its pharmacokinetics and toxicity profiles.
Q & A
Q. Which structural analogs show enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
